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CAS No.: 146533-54-2

Cat. No.: B114953

Get Quote

Executive Summary
2-Propylbenzenesulfonamide (CAS: 146533-54-2[1]) is a critical structural motif and

intermediate in advanced organic synthesis and medicinal chemistry. Recently, it has garnered

significant attention as a benchmark product in abiological C–H bond amination reactions

catalyzed by engineered Cytochrome P450 enzymes containing Ir(Me)-PIX cofactors[2]. In

these complex catalytic systems, distinguishing between the desired intramolecular C–H

insertion and the competing reduction of the azide substrate requires absolute structural

certainty[3].

This technical guide provides an authoritative breakdown of the spectroscopic data (NMR,

HRMS, and FT-IR) for 2-propylbenzenesulfonamide[4], detailing the mechanistic causality

behind the spectral signals and outlining self-validating experimental protocols for its

characterization.
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Before initiating spectroscopic analysis, establishing the fundamental physicochemical

parameters of the analyte is essential for mass calibration and stoichiometric calculations.

Chemical Name: 2-Propylbenzenesulfonamide

CAS Number: 146533-54-2[1]

Molecular Formula: C9H13NO2S[4]

Exact Mass (Monoisotopic): 199.0667 Da[4]

Molecular Weight: 199.27 g/mol

Quantitative Spectroscopic Data
The following tables summarize the definitive spectroscopic assignments for 2-
propylbenzenesulfonamide, derived from high-field instrumentation (600 MHz)[4].

Table 1: ¹H NMR Data (600 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration
Assignment /
Structural
Origin

7.96 Doublet (d) 8.0 1H
Ar-H (H-6, ortho

to -SO₂NH₂)

7.46 Triplet (t) 7.5 1H Ar-H (H-4 or H-5)

7.34 Doublet (d) 7.6 1H
Ar-H (H-3, ortho

to propyl)

7.26 Triplet (t) 7.7 1H Ar-H (H-4 or H-5)

4.94 Singlet (s, broad) - 2H

-SO₂NH₂

(Sulfonamide

protons)

2.98 – 2.92 Multiplet (m) - 2H

Ar-CH₂-

(Benzylic

methylene)

1.70 Hextet (h) 7.4 2H
-CH₂- (Aliphatic

methylene)

0.99 Triplet (t) 7.3 3H
-CH₃ (Terminal

methyl)

Table 2: ¹³C NMR Data (151 MHz, CDCl₃)
Chemical Shift (δ, ppm) Carbon Type Assignment

141.68, 139.87 Quaternary (C) Ar-C (C-1 and C-2)

132.89, 131.46, 128.40,

126.23
Methine (CH) Ar-CH (Aromatic core)

35.15 Methylene (CH₂) Ar-CH₂- (Benzylic)

24.48 Methylene (CH₂) -CH₂- (Aliphatic)

14.41 Methyl (CH₃) -CH₃ (Terminal methyl)
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Table 3: High-Resolution Mass Spectrometry (HRMS)
Ionization
Method

Target Formula
Calculated m/z
[M]⁺

Found m/z
[M]⁺

Mass Error

Electron

Ionization (EI)
C9H13NO2S 199.0667 199.0668 ~0.5 ppm

Table 4: Diagnostic FT-IR Vibrational Frequencies
(Empirical)

Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

~3350, ~3250 Medium, Doublet
N-H asymmetric and

symmetric stretch (-SO₂NH₂)

~2960 – 2870 Medium
C-H stretch (Aliphatic propyl

chain)

~1330 Strong S=O asymmetric stretch

~1160 Strong S=O symmetric stretch

Mechanistic & Analytical Causality (E-E-A-T)
To ensure scientific integrity, it is crucial to understand why the spectroscopic data behaves as

observed. The experimental choices and resulting data are governed by fundamental physical

chemistry:

Anisotropic Deshielding in ¹H NMR: The most downfield proton at 7.96 ppm is

unambiguously assigned to the aromatic proton ortho to the sulfonamide group. The highly

electronegative oxygen atoms of the -SO₂NH₂ group withdraw electron density via inductive

and resonance effects, severely deshielding this specific nucleus[4].

Spin-Spin Coupling Causality: The aliphatic propyl chain exhibits a textbook first-order

splitting pattern. The terminal methyl group at 0.99 ppm is a triplet because it couples with

the two protons of the adjacent methylene group ( ). The central methylene group at 1.70
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ppm appears as a hextet because it couples simultaneously with the three methyl protons

and the two benzylic protons ( )[4].

Solvent Selection & Exchange Dynamics: CDCl₃ is selected as the NMR solvent because it

lacks interfering aliphatic and aromatic proton signals. The sulfonamide -NH₂ signal at 4.94

ppm appears as a broad singlet. This broadening is caused by the quadrupolar relaxation of

the adjacent Nitrogen-14 nucleus ( ) and the intermediate rate of chemical exchange of the

acidic protons with trace moisture in the solvent[4].

HRMS Ionization Causality: Electron Ionization (EI) at 70 eV is a "hard" ionization technique.

The ejection of an electron generates a radical cation [M]⁺. The extremely low mass error

(~0.5 ppm) between the calculated (199.0667) and found (199.0668) mass strictly validates

the elemental composition of C9H13NO2S, ruling out isobaric interferences[4].

Standardized Experimental Protocols
The following protocols are designed as self-validating systems to ensure maximum

reproducibility in a regulated laboratory environment.

Protocol A: High-Resolution NMR Acquisition
Sample Preparation: Weigh 5–10 mg of high-purity 2-propylbenzenesulfonamide into a

clean glass vial. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

Instrument Tuning & Shimming (Validation Step): Insert the sample into a 600 MHz NMR

spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃. Perform

automated shimming (Z1-Z5 gradients). Validation: Check the full-width at half-maximum

(FWHM) of the residual CHCl₃ peak; it must be < 1.0 Hz to proceed.

Acquisition: For ¹H NMR, execute a standard single-pulse sequence with 16–32 scans, a

relaxation delay (D1) of 1.5 seconds, and an acquisition time of ~3 seconds. For ¹³C NMR,

utilize a proton-decoupled pulse sequence at 151 MHz, acquiring 512–1024 scans[4].

Data Processing: Apply a Fourier Transform (FT) with a line broadening factor of 0.3 Hz (¹H)

or 1.0 Hz (¹³C). Reference the chemical shifts to the residual CHCl₃ peak at 7.26 ppm (¹H)

and 77.16 ppm (¹³C).
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Protocol B: HRMS (EI) Analysis
Calibration (Validation Step): Calibrate the Time-of-Flight (TOF) mass analyzer using

perfluorotributylamine (PFTBA). Validation: Ensure mass accuracy is < 1 ppm across the 50–

600 m/z range before sample introduction.

Sample Introduction & Ionization: Introduce a microgram quantity of the analyte into the high-

vacuum source using a Direct Insertion Probe (DIP). Bombard the vaporized sample with a

70 eV electron beam to induce Electron Ionization (EI)[4].

Data Validation: Acquire positive ion spectra. Confirm the molecular formula by calculating

the mass error between the experimental and theoretical m/z. A mass error of ≤ 2 ppm

validates the exact elemental composition.

Protocol C: FT-IR Spectroscopy (ATR)
Background Collection (Validation Step): Clean the diamond Attenuated Total Reflectance

(ATR) crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution)

in ambient air. Validation: Ensure the baseline transmittance is near 100% to confirm crystal

cleanliness.

Sample Application: Place 1–2 mg of the neat solid directly onto the ATR crystal. Apply

consistent pressure using the anvil to ensure intimate contact.

Acquisition: Acquire the sample spectrum from 4000 to 400 cm⁻¹. Identify the diagnostic N-H

(~3350 cm⁻¹) and S=O (~1330 cm⁻¹) stretching frequencies.
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Figure 1: Multimodal spectroscopic validation workflow for 2-propylbenzenesulfonamide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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